4-Hydroxy-L-treonina

Descripción general

Descripción

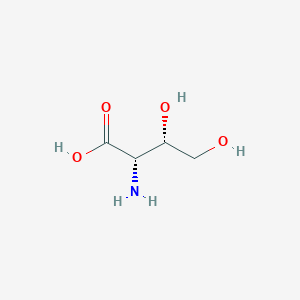

. This compound is a hydroxy-amino acid, characterized by the presence of both amino and hydroxyl functional groups.

Aplicaciones Científicas De Investigación

4-Hydroxy-L-threonine has numerous applications in scientific research:

Mecanismo De Acción

Target of Action

4-Hydroxy-L-threonine, also known as Hydroxythreonine, primarily targets the enzyme 4-hydroxythreonine-4-phosphate dehydrogenase . This enzyme is found in organisms such as Escherichia coli (strain K12) . The role of this enzyme is to catalyze the NAD(P)-dependent oxidation of 4-(phosphohydroxy)-L-threonine .

Mode of Action

The compound interacts with its target enzyme, 4-hydroxythreonine-4-phosphate dehydrogenase, through a process of NAD(P)-dependent oxidation . This interaction results in the conversion of 4-(phosphohydroxy)-L-threonine (HTP) into 2-amino-3-oxo-4-(phosphohydroxy)butyric acid . This product then spontaneously decarboxylates to form 3-amino-2-oxopropyl phosphate (AHAP) .

Biochemical Pathways

4-Hydroxy-L-threonine is involved in the synthesis of vitamin B6 . It serves as a precursor of pyridoxol . The intact C-2,3 bond of [2,3-13 C 2]-4-hydroxy-L-threonine becomes the C-5,6 bond of pyridoxol . This biochemical pathway contributes to the modulation of cell metabolism, growth, development, and responses to nutritional and physiological changes .

Pharmacokinetics

It’s known that the compound is a small molecule , which may influence its bioavailability.

Result of Action

The action of 4-Hydroxy-L-threonine results in the formation of 3-amino-2-oxopropyl phosphate (AHAP) . This compound is a key intermediate in the biosynthesis of pyridoxal 5′-phosphate, a form of vitamin B6 .

Análisis Bioquímico

Biochemical Properties

4-Hydroxy-L-threonine is involved in the vitamin B6 metabolism system . It serves as a precursor for pyridoxine . It can be converted to 4-hydroxy-L-threonine and 2-Amino-3-oxo-4-phosphonooxybutyrate by threonine synthase [EC:4.2.3.1] and 4-hydroxythreonine-4-phosphate dehydrogenase [EC:1.1.1.262], respectively .

Cellular Effects

4-Hydroxy-L-threonine is an obligatory intermediate in pyridoxal 5′-phosphate coenzyme biosynthesis in Escherichia coli K-12 . It plays a crucial role in the growth of these mutants . The compound’s influence on cell function includes its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Hydroxy-L-threonine involves its role in the formation of pyridoxine 5′-phosphate. Ring closure using 4-phospho-hydroxy-L-threonine as a substrate leads to the formation of pyridoxine 5′-phosphate, and not pyridioxine, as the first B6-vitamer synthesized de novo . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 4-Hydroxy-L-threonine over time in laboratory settings include its role in the synthesis of β-hydroxy-α-amino acids. Dynamic regulation of transporter levels can efficiently promote L-threonine production by using the end-product biosensor .

Metabolic Pathways

4-Hydroxy-L-threonine is involved in the metabolic pathways that lead to the synthesis of vitamin B6 . It interacts with enzymes such as threonine synthase and 4-hydroxythreonine-4-phosphate dehydrogenase .

Transport and Distribution

Dynamic regulation of transporter expression has been shown to increase L-threonine production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroxy-L-threonine can be synthesized through enzymatic reactions involving threonine aldolases. These enzymes catalyze the aldol condensation of aldehydes and glycine to produce β-hydroxy-α-amino acids with high stereocontrol . Additionally, L-threonine transaldolases have been discovered to enhance the biosynthesis of β-hydroxylated amino acids .

Industrial Production Methods: Industrial production of 4-Hydroxy-L-threonine often involves microbial fermentation processes. For instance, genetically engineered strains of Bacillus subtilis have been developed to convert 4-Hydroxy-L-threonine into pyridoxine (vitamin B6) through a non-native deoxyxylulose 5’-phosphate-dependent pathway .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-L-threonine undergoes various chemical reactions, including:

Substitution: Involves the replacement of functional groups, often facilitated by specific enzymes.

Common Reagents and Conditions:

Oxidation Reagents: NAD(P)-dependent oxidizing agents.

Substitution Reagents: Various aldehydes and glycine in the presence of threonine aldolases.

Major Products:

Oxidation Products: 2-amino-3-oxo-4-(phosphohydroxy)butyric acid.

Substitution Products: β-hydroxy-α-amino acids.

Comparación Con Compuestos Similares

- 3-Hydroxyhomoserine

- L-threonine

- 4-Hydroxy-L-threonine-5-monophosphate

Comparison: 4-Hydroxy-L-threonine is unique due to its specific role in the biosynthesis of vitamin B6. Unlike 3-hydroxyhomoserine and L-threonine, which have different metabolic pathways, 4-Hydroxy-L-threonine directly contributes to the formation of pyridoxol . Additionally, 4-Hydroxy-L-threonine-5-monophosphate is a phosphorylated derivative that participates in similar biochemical processes .

Actividad Biológica

Introduction

4-Hydroxy-L-threonine (4-OH-L-Thr) is an amino acid derivative that plays a significant role in various biological processes. This compound is recognized for its involvement in metabolic pathways, particularly in the biosynthesis of essential biomolecules and its potential therapeutic applications. This article delves into the biological activity of 4-Hydroxy-L-threonine, highlighting its enzymatic functions, metabolic pathways, and implications in biotechnology and medicine.

4-Hydroxy-L-threonine is a hydroxylated form of L-threonine, characterized by the presence of a hydroxyl group at the fourth carbon atom. Its chemical structure can be represented as follows:

- Molecular Formula : C4H9NO3

- Molecular Weight : 117.12 g/mol

- IUPAC Name : (2S,3R)-2-amino-3-hydroxybutanoic acid

Metabolic Pathways

4-Hydroxy-L-threonine is involved in several key metabolic pathways:

- Pyridoxal Phosphate Biosynthesis : It serves as a precursor for the synthesis of pyridoxal 5'-phosphate, an essential cofactor in various enzymatic reactions within Escherichia coli .

- Vitamin B6 Pathway : In yeast, 4-hydroxy-L-threonine participates in the vitamin B6 metabolic pathway, contributing to the synthesis of vital compounds necessary for cellular function .

- Transaldolase Reactions : The compound is also implicated in transaldolase reactions catalyzed by enzymes such as L-threonine transaldolase (LTTA), which facilitates the production of β-hydroxy-α-amino acids with high stereoselectivity .

Table 1: Key Enzymatic Reactions Involving 4-Hydroxy-L-threonine

| Enzyme | Reaction Description | Product Produced |

|---|---|---|

| 3-Phosphoserine Aminotransferase | Converts O-phospho-L-serine and oxoglutarate | L-glutamate and 3-phosphonooxypyruvate |

| L-Threonine Transaldolase | Catalyzes reaction with aldehydes | β-hydroxy-α-amino acids |

| 4-Hydroxy-L-threonine Phosphate Dehydrogenase | Converts O-phospho-4-hydroxy-L-threonine | 2-amino-3-oxo-4-phosphonooxybutyrate |

Enzymatic Activity

The enzymatic activities associated with 4-hydroxy-L-threonine are critical for various biosynthetic pathways:

- Threonine Synthase Activity : This enzyme catalyzes the conversion of O-phospho-L-homoserine to L-threonine, indicating that 4-hydroxy-L-threonine acts as an intermediate in threonine biosynthesis .

- Transaldolase Function : LTTA has been shown to efficiently convert L-threonine into β-hydroxy-α-amino acids, which are important chiral building blocks for pharmaceutical applications .

Case Studies

- Biocatalysis with LTTA : A study demonstrated that LTTA from Pseudomonas sp. could produce L-threo-β-hydroxy-α-amino acids with high conversion rates and stereoselectivity, showcasing the potential of using this enzyme for asymmetric synthesis in industrial applications .

- Biosynthesis Pathway Elucidation : Research identified a biosynthetic gene cluster responsible for producing β-lactone antibiotics derived from β-hydroxy-α-amino acids, highlighting the role of 4-hydroxy-L-threonine in antibiotic biosynthesis .

Therapeutic Implications

The biological activity of 4-hydroxy-L-threonine extends to therapeutic applications:

- Antibiotic Development : Its role in synthesizing β-lactone antibiotics positions it as a potential target for developing new antimicrobial agents .

- Nutritional Supplementation : Given its involvement in amino acid metabolism and potential health benefits, there is growing interest in incorporating 4-hydroxy-L-threonine into dietary supplements aimed at enhancing metabolic health.

Propiedades

IUPAC Name |

(2S,3S)-2-amino-3,4-dihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4/c5-3(4(8)9)2(7)1-6/h2-3,6-7H,1,5H2,(H,8,9)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNUARFQOCGDRK-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176167 | |

| Record name | Hydroxythreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21768-45-6 | |

| Record name | 4-Hydroxy-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21768-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxythreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021768456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxythreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-hydroxy-L-threonine in vitamin B6 biosynthesis?

A1: 4-Hydroxy-L-threonine is a crucial precursor in the de novo biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. [, , , , , ] In this pathway, it combines with 1-deoxy-D-xylulose 5-phosphate to form pyridoxine 5'-phosphate, which is subsequently converted to PLP. [, ] This pathway is conserved in various organisms, including Escherichia coli and Rhizobium species. [, , , , , ]

Q2: Can you elaborate on the specific role of 4-phospho-hydroxy-L-threonine in this pathway?

A2: Research suggests that 4-phospho-hydroxy-L-threonine, rather than 4-HT itself, is the direct precursor utilized in pyridoxine 5'-phosphate synthesis in E. coli. [] This implies that 4-HT undergoes phosphorylation by a kinase, likely thrB-encoded homoserine kinase, before its incorporation into the vitamin B6 pathway. []

Q3: How does the biosynthesis of 4-hydroxy-L-threonine occur?

A3: Studies in Rhizobium have shown that 4-HT is formed from the condensation of glycolaldehyde and glycine. [, ] Further research in Sinorhizobium meliloti identified two pathways for 4-phospho-hydroxy-L-threonine synthesis, both originating from glycolaldehyde. [] The major pathway involves the sequential conversion of glycolaldehyde to d-erythrulose, d-erythrulose 4-phosphate, and d-erythrose 4-phosphate. [] Finally, d-erythrose 4-phosphate is converted to 4-phospho-hydroxy-L-threonine through a three-step pathway also identified in E. coli. []

Q4: Are there any alternative pathways for 4-hydroxy-L-threonine utilization?

A4: Interestingly, certain bacteria possess a DUF1537 kinase that can phosphorylate 4-HT into 4-phospho-hydroxy-L-threonine. [] This phosphorylation enables the subsequent conversion of 4-phospho-hydroxy-L-threonine to PLP, utilizing 4-hydroxy-L-threonine-4-phosphate dehydrogenase (PdxA2). [] This alternative route allows the detoxification of the antimetabolite 4-HT and its conversion into the essential metabolite PLP. []

Q5: What is the molecular formula and weight of 4-hydroxy-L-threonine?

A5: 4-Hydroxy-L-threonine has the molecular formula C4H9NO5 and a molecular weight of 151.13 g/mol.

Q6: Can you provide information on the spectroscopic data of 4-hydroxy-L-threonine?

A6: While specific spectroscopic data wasn't detailed in the provided research articles, 4-HT's structure has been confirmed through various techniques like NMR spectroscopy and mass spectrometry. [, , , , , ] These methods provide information about the compound's connectivity and functional groups.

Q7: Is 4-hydroxy-L-threonine found in natural products?

A7: Yes, 4-HT has been identified in natural peptides. Notably, lobocyclamides B and C, isolated from the cyanobacterium Lyngbya confervoides, are the first reported peptides containing 4-HT. [, ] These peptides also incorporate rare long-chain β-amino acids and exhibit moderate antifungal activity. []

Q8: Does 4-hydroxy-L-threonine play a role in the biological activity of other natural products?

A8: Research on actinomycins, a family of potent antibacterial and cytotoxic compounds, reveals intriguing insights. Actinomycin Z1, produced by Streptomyces fradiae, contains 4-HT as a structural component. [] The presence of 4-HT, along with other unusual amino acids, contributes to the structural diversity and potentially the biological activity of various actinomycins. [, , ]

Q9: Are there any other notable applications of 4-hydroxy-L-threonine?

A9: Beyond its natural occurrence, 4-HT serves as a valuable building block in organic synthesis. For example, researchers have developed a novel approach to synthesize enantiomerically pure 1-amino-2,3-dihydroxypropylphosphonates, phosphonate analogs of 4-HT, using a three-component reaction involving 4-HT derivatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.